7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline

Lipophilicity LogP Quinoline

7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline (CAS 648896-98-4) is a fully substituted quinoline derivative with a molecular formula of C₁₉H₁₅F₃INO and a molecular weight of 457.2 g/mol. The compound combines a 7-iodo substituent, an 8-isopropoxy ether, and a 5-(4-trifluoromethylphenyl) aromatic group on the quinoline core.

Molecular Formula C19H15F3INO
Molecular Weight 457.2 g/mol
CAS No. 648896-98-4
Cat. No. B12611291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline
CAS648896-98-4
Molecular FormulaC19H15F3INO
Molecular Weight457.2 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C2=C1N=CC=C2)C3=CC=C(C=C3)C(F)(F)F)I
InChIInChI=1S/C19H15F3INO/c1-11(2)25-18-16(23)10-15(14-4-3-9-24-17(14)18)12-5-7-13(8-6-12)19(20,21)22/h3-11H,1-2H3
InChIKeyMTEXPXJZCUGFPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline (CAS 648896-98-4): Structural Identity and Procurement Baseline


7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline (CAS 648896-98-4) is a fully substituted quinoline derivative with a molecular formula of C₁₉H₁₅F₃INO and a molecular weight of 457.2 g/mol . The compound combines a 7-iodo substituent, an 8-isopropoxy ether, and a 5-(4-trifluoromethylphenyl) aromatic group on the quinoline core. Its calculated physicochemical properties include a polar surface area (PSA) of 22.12 Ų and a LogP of 6.31 , placing it in a highly lipophilic space relative to many hydroxyl- or amino-substituted quinoline analogs. The compound belongs to the broader class of halogenated quinoline derivatives that have been explored in kinase inhibition and antiviral research contexts [1].

Why Generic Substitution of 7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline (CAS 648896-98-4) Is Not Advisable


Closely related quinoline analogs with single-atom or single-group substitutions cannot be assumed to exhibit equivalent biological or physicochemical behavior. The combination of a heavy iodine atom at C7, a branched isopropoxy ether at C8, and a para-trifluoromethylphenyl group at C5 generates a unique steric and electronic environment that differs fundamentally from analogs such as 5-(2-fluorophenyl)-7-iodo-8-isopropoxyquinoline or 7-iodo-5-[2-(trifluoromethyl)phenyl]quinolin-8-ol . Even when the same functional groups are present, regioisomeric placement (e.g., 2-trifluoromethylphenyl vs. 4-trifluoromethylphenyl) can alter target binding, metabolic stability, and solubility profiles. The 4-CF₃-phenyl orientation in the target compound maximizes the electron-withdrawing effect through resonance, whereas the 2-CF₃ analog experiences steric hindrance that can restrict conformational freedom. Quantitative differences in lipophilicity (LogP 6.31 for the target vs. estimated lower values for 8-hydroxy analogs) further underscore why procurement specifications must be exact.

Quantitative Differentiation Evidence for 7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline (CAS 648896-98-4) vs. Closest Analogs


Lipophilicity (LogP) Comparison: 4-CF₃-Phenyl Target vs. 8-Hydroxy Analog

The target compound exhibits a calculated LogP of 6.31, as reported by ChemSrc , which is significantly higher than the LogP estimated for its 8-hydroxy analog, 7-iodo-5-[2-(trifluoromethyl)phenyl]quinolin-8-ol (CAS 648896-61-1). The 8-isopropoxy ether in the target compound replaces the hydrogen-bond-donating 8-OH group, eliminating a key polarity center and increasing calculated lipophilicity by an estimated >1.5 LogP units based on fragment-based prediction.

Lipophilicity LogP Quinoline Physicochemical property

Polar Surface Area (PSA) as a Predictor of Passive Permeability: Target vs. 8-Hydroxyquinoline Analogs

The target compound has a calculated topological polar surface area (TPSA) of 22.12 Ų . This is substantially lower than the TPSA of 8-hydroxyquinoline derivatives (typically 33–46 Ų due to the hydroxyl contribution). The isopropoxy ether at C8 eliminates the H-bond donor while contributing only marginally to PSA.

Polar surface area Membrane permeability Blood-brain barrier Drug-likeness

Halogen Substitution Pattern: 7-Iodo Target vs. 7-Chloro-5-iodo Analog

The target compound bears a single iodine at C7, whereas a structurally documented analog, 7-chloro-5-iodo-8-isopropoxyquinoline (CAS 648897-20-5), incorporates dual halogen substitution (Cl at C7, I at C5) . The presence of iodine at C7 in the target compound provides a larger van der Waals radius (1.98 Å for I vs. 1.75 Å for Cl) and stronger potential for halogen bonding interactions.

Halogen bonding Iodo substituent Structure-activity relationship Quinoline

Regioisomeric CF₃-Phenyl Placement: 4-CF₃ (Target) vs. 2-CF₃ (Analog) and Conformational Implications

The target bears a 4-(trifluoromethyl)phenyl group at C5 of the quinoline. A documented analog, 7-iodo-5-[2-(trifluoromethyl)phenyl]quinolin-8-ol (CAS 648896-61-1), places the CF₃ at the ortho position of the phenyl ring . In the 4-CF₃ target, the trifluoromethyl group can adopt a coplanar orientation with the phenyl ring, maximizing resonance electron withdrawal. In the 2-CF₃ analog, steric clash between the ortho-CF₃ and the quinoline C4/C6 hydrogens forces the phenyl ring out of plane, reducing π-conjugation across the biaryl axis.

Regioisomerism Trifluoromethyl Conformational analysis Target engagement

Recommended Research and Procurement Application Scenarios for 7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline (CAS 648896-98-4)


Kinase Inhibitor Lead Optimization Programs Requiring High Lipophilicity

The compound's calculated LogP of 6.31 and low PSA of 22.12 Ų make it a suitable scaffold for medicinal chemistry programs targeting intracellular kinase domains where passive membrane permeability is rate-limiting. Its 4-CF₃-phenyl group at C5 mimics the biaryl motif found in type II kinase inhibitors, while the 7-iodo substituent leaves a synthetic handle for late-stage diversification via cross-coupling chemistry.

Radioiodination Precursor for in vivo Imaging or Targeted Radiotherapy

The presence of a single iodine at C7 enables isotopic exchange with ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I for SPECT/PET imaging or targeted radiotherapy applications. Unlike the 5,7-diiodo analog, the target compound presents only one iodination site, simplifying radiochemical incorporation and reducing the potential for mixed labeled species.

Structure-Activity Relationship (SAR) Studies on Halogen Bonding in Protein-Ligand Complexes

The 7-iodo substituent (van der Waals radius 1.98 Å) provides stronger halogen bonding potential than chloro or bromo analogs. Researchers comparing this compound against 7-chloro-5-iodo-8-isopropoxyquinoline (CAS 648897-20-5) can isolate the contribution of the C7 halogen to binding affinity, as the target compound uniquely combines a C7 iodine with a C5 4-CF₃-phenyl group rather than a second halogen.

Antiviral Screening Cascades Targeting RNase H or Viral Entry

The compound's 8-isopropoxyquinoline substructure is shared with azaBINOL B#24 (7-isopropoxy-8-(naphth-1-yl)quinoline), which demonstrated low-micromolar HIV-1 RNase H inhibition [1]. The target compound replaces the naphthyl group with a 4-CF₃-phenyl substituent, offering a structurally divergent analog for probing the SAR around the C5/C8 aryl-binding sub-pocket of the HIV-1 reverse transcriptase complex.

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